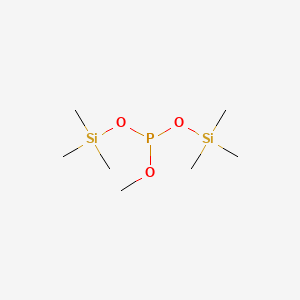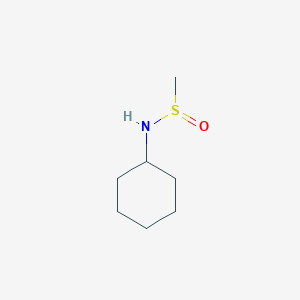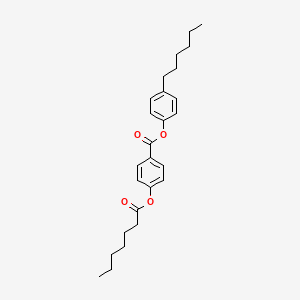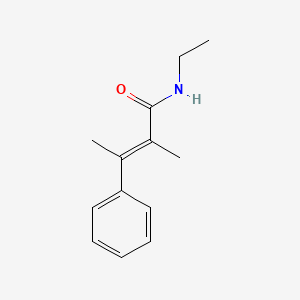![molecular formula C17H17NO3 B14643486 Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a chiral center bearing a methyl and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrogenation: Benzyl alcohol and the corresponding amine
Hydrolysis: Benzyl alcohol and the corresponding amine
Substitution: Depending on the nucleophile, various substituted carbamates
Wissenschaftliche Forschungsanwendungen
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is unique due to its chiral center and the presence of both a benzyl and a phenyl group. This structural complexity allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry. In contrast, simpler carbamates like methyl and ethyl carbamate lack this level of specificity and are used in more general applications.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
IBQLNUCDRMSSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




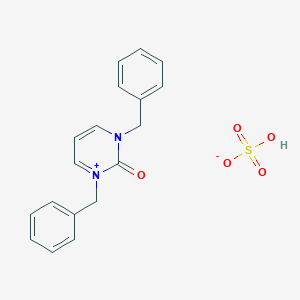


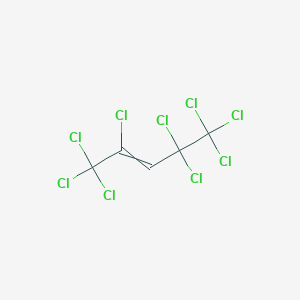

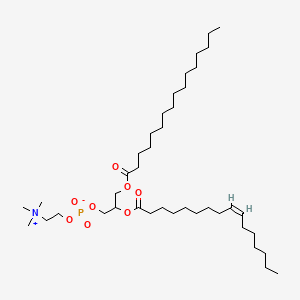

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
